molecular formula C6H16INO2 B8527193 2,3-Dihydroxy-N,N,N-trimethylpropan-1-aminium iodide CAS No. 90889-78-4

2,3-Dihydroxy-N,N,N-trimethylpropan-1-aminium iodide

Cat. No. B8527193
Key on ui cas rn: 90889-78-4
M. Wt: 261.10 g/mol
InChI Key: BCTIMVIWTCXYFB-UHFFFAOYSA-M
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Patent
US07507859B2

Procedure details

To 1 mol of 3-(dimethylamino)-1,2-propanediol 20 (1.2 g) dissolved in CH2Cl2 (5 mL), MeI (2 g, 1.5 mol) was added and the mixture stirred at rt for 1 h. The solution was then filtered and the filtrated recristalise in MeOH/Ether and dried in vacuo. (yield 100%). The characterization data were consistent with the proposed structure.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[CH2:3][CH:4]([OH:7])[CH2:5][OH:6].[CH3:9][I:10]>C(Cl)Cl>[I-:10].[OH:7][CH:4]([CH2:5][OH:6])[CH2:3][N+:2]([CH3:9])([CH3:8])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CN(CC(CO)O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrated recristalise in MeOH/Ether and dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[I-].OC(C[N+](C)(C)C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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